2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride

Medicinal Chemistry Aqueous Solubility Salt Selection

This racemic dihydrochloride salt (CAS 2287299-71-0) is a cost-effective, room-temperature-stable building block for kinase inhibitor programs. The 2-morpholine-4-pyrazole scaffold provides critical spatial geometry for target engagement, while the dihydrochloride form ensures aqueous solubility and accurate dispensing in biochemical assays. Use the free NH as a handle for parallel alkylation to rapidly generate focused libraries. Ideal for HTS, hit confirmation, and early lead optimization before investing in enantiopure forms.

Molecular Formula C7H13Cl2N3O
Molecular Weight 226.1
CAS No. 2287299-71-0
Cat. No. B2846409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride
CAS2287299-71-0
Molecular FormulaC7H13Cl2N3O
Molecular Weight226.1
Structural Identifiers
SMILESC1COC(CN1)C2=CNN=C2.Cl.Cl
InChIInChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H
InChIKeyDVYAQQBDFGIWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)morpholine Dihydrochloride (CAS 2287299-71-0): Procurement Specifications and Chemical Identity


2-(1H-Pyrazol-4-yl)morpholine dihydrochloride (CAS 2287299-71-0) is a racemic heterocyclic building block comprising a pyrazole ring linked at the 4-position to the 2-position of a morpholine ring, supplied as a dihydrochloride salt. The compound has the molecular formula C7H13Cl2N3O and a molecular weight of 226.10 g/mol . It is typically provided as a powder with a purity specification of ≥95% and is stable under storage at room temperature . This compound serves as a key intermediate in medicinal chemistry for the synthesis of pyrazole-containing bioactive molecules, particularly as a precursor for 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives used in kinase inhibitor programs [1].

Why 2-(1H-Pyrazol-4-yl)morpholine Dihydrochloride (CAS 2287299-71-0) Cannot Be Interchanged with In-Class Analogs


The 2-(1H-pyrazol-4-yl)morpholine scaffold exhibits critical structural and physicochemical differentiation from regioisomers, N-alkylated derivatives, and enantiopure forms that preclude generic substitution. The 2-position linkage of the morpholine ring, combined with the 4-position substitution on the pyrazole, defines a specific spatial geometry essential for molecular recognition in kinase binding pockets [1]. The dihydrochloride salt form provides enhanced aqueous solubility and improved handling characteristics compared to the free base, with a molecular weight increase from 153.18 g/mol to 226.10 g/mol reflecting the incorporation of two HCl equivalents . Furthermore, the racemic nature of this compound (CAS 2287299-71-0) offers a cost-effective entry point for initial screening campaigns, whereas individual enantiomers—(R)-2-(1H-pyrazol-4-yl)morpholine (CAS 2165863-96-5) and (S)-2-(1H-pyrazol-4-yl)morpholine (CAS 2165835-82-3)—are reserved for chiral optimization studies and command significantly higher procurement costs .

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-4-yl)morpholine Dihydrochloride (CAS 2287299-71-0)


Salt Form vs. Free Base: Solubility and Handling Differentiation

The dihydrochloride salt form (CAS 2287299-71-0) provides substantially improved aqueous solubility and solid-state handling properties compared to the free base (CAS 1529437-19-1). The incorporation of two hydrochloride counterions increases the molecular weight from 153.18 g/mol (free base) to 226.10 g/mol (dihydrochloride), representing a 47.6% mass increase that correlates with enhanced polarity and water solubility . The dihydrochloride is supplied as a stable powder at room temperature storage, whereas the free base exhibits greater hygroscopicity and may require more stringent storage conditions .

Medicinal Chemistry Aqueous Solubility Salt Selection

Regioisomeric Differentiation: 2-Position vs. 4-Position Morpholine Linkage

The 2-position morpholine substitution on the pyrazole ring (target compound) yields a fundamentally different three-dimensional pharmacophore compared to the 4-position morpholine regioisomer (4-(1H-pyrazol-4-yl)morpholine, CAS 1638764-62-1). The target compound presents the morpholine nitrogen and oxygen atoms in a distinct spatial orientation relative to the pyrazole ring, which critically influences hydrogen-bonding interactions with kinase ATP-binding pockets [1]. The 2-substituted isomer is specifically cited as a key intermediate for synthesizing 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives with kinase inhibitory activity, whereas the 4-substituted regioisomer is primarily documented for antipsychotic agent synthesis targeting dopamine receptors .

Regiochemistry Structure-Activity Relationship Kinase Inhibition

Racemic Mixture vs. Enantiopure Forms: Cost and Availability Differentiation

The racemic dihydrochloride (CAS 2287299-71-0) represents the most cost-effective and readily available form of the 2-(1H-pyrazol-4-yl)morpholine scaffold. Both enantiomers—(R)-2-(1H-pyrazol-4-yl)morpholine (CAS 2165863-96-5) and (S)-2-(1H-pyrazol-4-yl)morpholine (CAS 2165835-82-3)—are available from specialty vendors but are typically offered only upon inquiry with extended lead times and at premium pricing compared to the racemate . The racemate is supplied with a purity specification of 95% (dihydrochloride) or 98% (free base) , comparable to the 98% purity specification for the individual enantiomers .

Chiral Chemistry Procurement Strategy Hit-to-Lead Optimization

N-Alkylation Status: Unsubstituted Pyrazole vs. N-Methyl Derivative

The target compound bears an unsubstituted pyrazole NH group (molecular weight 226.10 g/mol as dihydrochloride), providing a versatile handle for subsequent N-alkylation or N-arylation chemistry. In contrast, the N-methyl derivative (2-(1-methyl-1H-pyrazol-4-yl)morpholine, CAS 1375963-52-2) has the pyrazole NH replaced with an N-methyl group (molecular weight 167.21 g/mol as free base), which eliminates the possibility of further N-functionalization and alters hydrogen-bonding capacity [1]. Patent literature specifically describes the target compound as the essential precursor for synthesizing a series of 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives where R can be methyl, ethyl, or isopropyl, demonstrating its superior utility as a divergent intermediate [2].

Synthetic Intermediate Late-Stage Functionalization Diversity-Oriented Synthesis

Optimal Procurement and Application Scenarios for 2-(1H-Pyrazol-4-yl)morpholine Dihydrochloride (CAS 2287299-71-0)


Initial High-Throughput Screening (HTS) Campaigns for Kinase Inhibitor Discovery

The racemic dihydrochloride salt is ideally suited for HTS and primary biochemical assays due to its aqueous solubility, room-temperature stability, and cost-effective procurement. The compound's 2-position morpholine-pyrazole scaffold aligns with patent-validated kinase inhibitor pharmacophores [1], while the salt form ensures accurate and reproducible compound dispensing in aqueous buffer systems . Use of the racemate at this stage minimizes initial investment while generating actionable hit data.

Divergent Synthesis of N-Alkylated Pyrazole-Morpholine Libraries

The unsubstituted pyrazole NH group in the target compound serves as a universal handle for parallel alkylation chemistry, enabling the rapid generation of focused libraries containing methyl, ethyl, isopropyl, and other N-substituted derivatives [1]. This divergent approach reduces the number of distinct building blocks that must be procured and streamlines SAR exploration around the pyrazole nitrogen substituent.

Hit Validation and Preliminary SAR Studies Prior to Chiral Resolution

The racemic dihydrochloride provides sufficient material for confirmatory dose-response assays and initial medicinal chemistry exploration. Procurement of this form allows research teams to establish target engagement and preliminary potency before committing to the higher cost and longer lead times associated with enantiopure (R)- or (S)-2-(1H-pyrazol-4-yl)morpholine . This staged procurement strategy aligns with industry best practices for resource-efficient hit-to-lead progression.

Synthetic Route Development and Process Chemistry Optimization

The dihydrochloride salt's defined stoichiometry (two HCl equivalents per molecule) and crystalline powder form facilitate accurate mass balance calculations during reaction optimization. The compound is specifically documented in patent literature as an intermediate for preparing pharmaceutically relevant 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives [1], making it the appropriate starting material for developing scalable synthetic routes to these target molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.